molecular formula C10H16Cl2N2O2 B6277096 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride CAS No. 2763779-48-0

1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride

Cat. No.: B6277096
CAS No.: 2763779-48-0
M. Wt: 267.2
InChI Key:
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Description

1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with a molecular formula of C10H14N2O2·2HCl It is a derivative of pyridine and oxolane, featuring a methanamine group

Preparation Methods

The synthesis of 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the oxolane ring: The oxolane ring is synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide.

    Attachment of the pyridine ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the oxolane precursor.

    Introduction of the methanamine group: The methanamine group is added through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the oxolane ring and the formation of corresponding alcohols or carboxylic acids.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-[2-(tetrahydro-3-furanyloxy)pyridin-4-yl]methanamine: This compound has a similar structure but features a tetrahydrofuran ring instead of an oxolane ring.

    1-[2-(oxolan-3-yloxy)pyridin-4-yl]ethanamine: This compound differs by having an ethanamine group instead of a methanamine group.

    1-[2-(oxolan-3-yloxy)pyridin-4-yl]propanamine: This compound has a propanamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2763779-48-0

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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